molecular formula C8H8BrN3O4S B2670009 4-(5-bromo-1H-pyrazol-3-yl)pyridine,sulfuricacid CAS No. 2260933-15-9

4-(5-bromo-1H-pyrazol-3-yl)pyridine,sulfuricacid

Cat. No.: B2670009
CAS No.: 2260933-15-9
M. Wt: 322.13
InChI Key: KRWPOLDDDAWBDG-UHFFFAOYSA-N
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Description

4-(5-Bromo-1H-pyrazol-3-yl)pyridine,sulfuric acid is a heterocyclic compound featuring a pyridine ring linked to a 5-bromo-substituted pyrazole moiety, likely forming a salt or adduct with sulfuric acid.

Properties

IUPAC Name

4-(5-bromo-1H-pyrazol-3-yl)pyridine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3.H2O4S/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;1-5(2,3)4/h1-5H,(H,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWPOLDDDAWBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)Br.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260933-15-9
Record name 4-(5-bromo-1H-pyrazol-3-yl)pyridine; sulfuric acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine typically involves the reaction of 5-bromo-1H-pyrazole with pyridine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the brominated pyrazole is reacted with a pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of sulfuric acid in the process helps in maintaining the acidity required for the reaction and also acts as a dehydrating agent.

Chemical Reactions Analysis

Halogen Substitution Reactions

The bromine atom at the 5-position of the pyrazole ring undergoes nucleophilic substitution, enabling further derivatization.

Reaction Type Reagents/Conditions Products Yield Sources
IodinationI₂, KOH, DMF, 25°C, 4h5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine82.5%
NitrosationNaNO₂, AcOH, 20°C, overnight5-Bromo-1H-pyrazolo[3,4-c]pyridine derivatives59%
  • Key Mechanism : Iodination proceeds via base-assisted deprotonation of the pyrazole NH, followed by electrophilic aromatic substitution (EAS) with iodine .

Cross-Coupling Reactions

The bromine or iodine substituent facilitates transition-metal-catalyzed coupling to form biaryl or sulfonamide-linked derivatives.

Table 2: Copper-Catalyzed Coupling with Sulfonamides

Reagents/Conditions Products Yield Range Applications Sources
CuI, K₂CO₃, i-PrOH, sulfonamides4-((5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides59–83%Antibacterial, Antioxidant
  • Key Findings :

    • Derivatives 8a , 8c , 8d , and 8i showed potent antibacterial activity against S. aureus (MIC: 28.66–37.43 µg/mL) and E. coli (MIC: 59.23–65.44 µg/mL) .

    • Antioxidant activity via DPPH radical scavenging ranged from 67.25% to 83.24% inhibition .

Functionalization of the Pyridine Ring

The pyridine moiety participates in acid-base reactions and coordination chemistry due to its lone electron pair.

Reaction Type Reagents/Conditions Outcome Sources
ProtonationH₂SO₄, polar solventsPyridinium salt formation (enhanced water solubility)
Metal CoordinationFe, Cu complexesStabilized intermediates for cyclization
  • Structural Insight : The pyridine ring’s electron-withdrawing nature directs electrophilic substitution to the pyrazole ring .

Oxidation and Reduction

Limited data exists for redox reactions, but theoretical pathways include:

  • Oxidation : KMnO₄/H₂O₂ to form pyridine N-oxide derivatives.

  • Reduction : NaBH₄/LiAlH₄ for partial saturation of the pyrazole ring (not experimentally documented in provided sources).

Mechanistic Insights

  • Coupling Reactions : Copper iodide mediates Ullmann-type couplings, forming C–N bonds between the pyrazole-iodo intermediate and sulfonamides .

  • Cyclization : Fe-catalyzed pathways enable pyrazole ring formation via nitrene intermediates .

Scientific Research Applications

Allosteric Modulation

Research indicates that pyrazole-pyridine derivatives, including 4-(5-bromo-1H-pyrazol-3-yl)pyridine, function as allosteric modulators of the M4 muscarinic acetylcholine receptor. This receptor is implicated in several neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of this receptor can potentially lead to therapeutic effects by enhancing cholinergic signaling without the side effects associated with direct agonists .

Antimicrobial Properties

Compounds containing pyrazole structures have been extensively studied for their antimicrobial activities . For instance, derivatives of pyrazole have shown effectiveness against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the pyridine moiety enhances the antimicrobial efficacy, making these compounds promising candidates for developing new antibiotics .

Antimicrobial Activity Case Studies

CompoundActivityTarget OrganismsReference
4-(5-bromo-1H-pyrazol-3-yl)pyridineModerate to HighMRSA, Pseudomonas aeruginosa
Pyrazole-Pyridine DerivativesEffectiveGram-positive and Gram-negative bacteria

Treatment of Neurological Disorders

The allosteric modulation of M4 receptors by pyrazole-pyridine compounds suggests their potential use in treating various neurological conditions. These include:

  • Alzheimer’s Disease : Enhancing cholinergic transmission may help mitigate symptoms associated with cognitive decline.
  • Schizophrenia : Modulating dopaminergic pathways could alleviate both positive and negative symptoms of the disorder .

Mechanism of Action

The mechanism of action of 4-(5-bromo-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can interact with multiple biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related pyrazole-pyridine hybrids and sulfonic/sulfuric acid derivatives, emphasizing structural motifs, physicochemical properties, and synthesis methodologies.

Pyrazole-Pyridine Benzenesulfonamides

Example Compound : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17, )

  • Structure : A pyrazole-pyridine core modified with a benzenesulfonamide group, bromine, and a tetrahydroindole substituent.
  • Key Data :
    • Molecular Formula: C25H24BrClN4O3S
    • Molecular Weight: 575.91 g/mol
    • Melting Point: 129–130°C
    • IR Peaks: 1163, 1315 cm<sup>−1</sup> (SO2), 1670 cm<sup>−1</sup> (C=O)
    • NMR: δ 1.16 (s, 6H, CH3), 7.56–8.10 (m, ArH) .

Comparison :

  • The target compound replaces the benzenesulfonamide group with a sulfuric acid moiety, likely altering solubility and acidity.
Pyridine-3-Sulfonamide Derivatives

Example Compound: 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides ()

  • Structure : Pyridine-3-sulfonamides with triazole substituents.
  • Key Features :
    • Synthesized via multi-step routes involving sulfonylation and cyclization.
    • Demonstrated anti-yeast activity, highlighting the role of sulfonamide groups in bioactivity .

Comparison :

  • The sulfuric acid component in the target compound may confer stronger acidity compared to sulfonamides, influencing binding interactions in biological systems.
  • Structural simplicity (lacking triazole groups) could simplify synthetic pathways but reduce diversity in pharmacological applications.
Piperazinyl-Pyridine Sulfonic Acid Derivatives

Example Compound : 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid (CAS 1352502-05-6, )

  • Structure : Pyridine-3-sulfonic acid with bromine and a piperazine substituent.
  • Key Data :
    • Molecular Formula: C10H13BrN4O3S
    • Molecular Weight: 349.21 g/mol .

Comparison :

  • Sulfuric acid’s higher acidity (vs. sulfonic acid) may improve solubility in polar solvents.

Comparison :

  • If the target compound is a sulfuric acid salt, its synthesis may involve analogous acid-mediated steps, though purification challenges (e.g., hygroscopicity) could arise.

Research Implications and Gaps

  • Structural Characterization : The exact coordination of sulfuric acid in the target compound requires crystallographic validation (e.g., via SHELX refinement ).
  • Biological Activity : Pyrazole-pyridine hybrids often exhibit antimicrobial or kinase-inhibitory properties; sulfuric acid’s role in modulating these activities remains unexplored .
  • Synthetic Optimization : ’s nitration methodology could be adapted for brominated analogs, though halogen stability under acidic conditions must be verified .

Biological Activity

The compound 4-(5-bromo-1H-pyrazol-3-yl)pyridine is a derivative of pyrazole, a class of compounds recognized for their diverse biological activities and medicinal properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₆BrN₃
  • Molecular Weight : 224.06 g/mol
  • CAS Number : 166196-54-9

Biological Activities

Pyrazole derivatives, including 4-(5-bromo-1H-pyrazol-3-yl)pyridine, exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Pyrazole derivatives have shown promising results in inhibiting cancer cell growth. For instance, compounds similar to 4-(5-bromo-1H-pyrazol-3-yl)pyridine have been reported to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism, leading to reduced lactate production and inhibited glycolysis in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673) .
  • Antimicrobial Properties :
    • Research indicates that pyrazole derivatives possess antibacterial and antifungal activities. A study highlighted that certain pyrazole compounds demonstrated significant antibacterial effects against pathogenic bacteria .
  • Neuropharmacological Effects :
    • Compounds in this class have been investigated for their potential as allosteric modulators of muscarinic acetylcholine receptors, which are implicated in neurological disorders such as schizophrenia and dementia . These compounds can enhance the binding affinity of acetylcholine at these receptors, suggesting therapeutic potential in cognitive enhancement.

The biological activity of 4-(5-bromo-1H-pyrazol-3-yl)pyridine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth and proliferation .
  • Receptor Modulation : As an allosteric modulator, it enhances the efficacy of neurotransmitters at their respective receptors, which may lead to improved cognitive functions .

Case Study 1: Anticancer Activity

In a study focusing on pyrazole-based inhibitors of LDH, lead compounds exhibited low nanomolar inhibition of both LDHA and LDHB enzymes. These compounds were tested in vitro against various cancer cell lines, demonstrating significant reductions in lactate production and cell viability .

Case Study 2: Neuropharmacological Potential

Another investigation into the allosteric modulation of M4 muscarinic receptors revealed that pyrazole derivatives could significantly shift the concentration-response curve for acetylcholine, indicating their potential use in treating cognitive impairments associated with neurological disorders .

Comparative Analysis of Pyrazole Derivatives

Compound NameBiological ActivityReference
4-(5-bromo-1H-pyrazol-3-yl)pyridineAnticancer, Antimicrobial ,
Pyrazole Derivative ALDH Inhibition
Pyrazole Derivative BM4 Receptor Modulation

Q & A

Q. What are established synthetic routes for 4-(5-bromo-1H-pyrazol-3-yl)pyridine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) under nitrogen atmosphere. For example, brominated pyrazole derivatives (e.g., 5-bromo-1H-pyrazole) can react with pyridinylboronic acids in toluene with aqueous potassium carbonate. Reflux for 12 hours followed by column chromatography (petroleum ether/ethyl acetate, 3:1 v/v) yields purified product .

Q. How is column chromatography optimized for purifying this compound?

Silica gel column chromatography with a 3:1 petroleum ether/ethyl acetate eluent effectively separates impurities. Monitoring via TLC and adjusting solvent polarity based on compound polarity (e.g., Rf ~0.5) ensures high purity (>95%). Post-synthesis, recrystallization via solvent evaporation in dichloromethane/hexane mixtures produces diffraction-quality crystals .

Q. Which spectroscopic methods validate the compound’s structural integrity?

  • IR spectroscopy : Confirms functional groups (e.g., pyrazole C-N stretching at ~1550 cm⁻¹, pyridine ring vibrations).
  • Mass spectrometry : Verifies molecular weight (e.g., ESI-MS m/z 250 [M+H]⁺ for C₈H₆BrN₃).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyridine aromatic protons at δ 8.5–7.5 ppm) .

Q. What solvents and reaction conditions are critical for bromination of pyrazole intermediates?

Bromination typically uses N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C. Stoichiometric control (1.1 eq NBS) minimizes over-bromination. Reaction progress is monitored via GC-MS or TLC .

Q. How is sulfuric acid utilized in derivative synthesis?

Sulfuric acid acts as a Brønsted acid catalyst in nitration reactions. For example, nitrating 4-(4-halophenyl)pyridine derivatives with HNO₃/H₂SO₄ generates nitro intermediates at the meta position (e.g., 4-(4-chloro-3-nitrophenyl)pyridine) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of 4-(5-bromo-1H-pyrazol-3-yl)pyridine?

X-ray diffraction reveals C–H⋯π interactions (d = 2.74 Å) between pyridine H and adjacent pyrazole rings, forming centrosymmetric dimers. Weak π-π stacking (d = 3.61 Å) extends these into 1D chains. SHELXL refinement (R factor <0.05) and displacement parameter analysis validate anisotropic thermal motion .

Q. What crystallographic software is recommended for structural refinement?

  • SHELXL : For small-molecule refinement, leveraging least-squares minimization against high-resolution data.
  • SHELXE : For experimental phasing in macromolecular applications (e.g., twinned data). These tools are robust for handling disorder or low-resolution datasets .

Q. How to resolve contradictions in hydrogen-bond geometry during refinement?

Discrepancies in H-bond distances (e.g., C–H⋯Cg) are resolved by:

  • Re-examining electron density maps for misplaced H atoms.
  • Applying restraints (e.g., DFIX in SHELXL) to maintain chemically plausible geometries. Cross-validation with Hirshfeld surface analysis ensures accuracy .

Q. What methodologies assess bioactivity in pyrazole-pyridine hybrids?

  • Analgesic/anti-inflammatory assays : Oral administration in rodent models (e.g., carrageenan-induced paw edema) with dose-dependent comparisons to indomethacin.
  • Ulcerogenicity : Intraperitoneal dosing followed by gastric lesion scoring.
  • In vitro enzyme inhibition : COX-2 selectivity via fluorometric assays .

Q. How to design mechanistic studies for nitration reactions involving sulfuric acid?

  • Kinetic profiling : Monitor nitro-intermediate formation via HPLC at varying H₂SO₄ concentrations.
  • Isotopic labeling : Use ¹⁵NO₃⁻ to trace nitronium ion (NO₂⁺) generation in H₂SO₄.
  • DFT calculations : Model transition states (e.g., meta vs. para nitration) to explain regioselectivity .

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